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Compound of Interest

Compound Name:
3-Amino-3-(4-

methylphenyl)propanoic acid

Cat. No.: B1270757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Amino-3-(4-methylphenyl)propanoic acid, a molecule of interest in organic synthesis and

drug discovery. Due to the limited availability of direct experimental spectra for the free amino

acid, this document presents data for its N-benzoyl protected analog, 3-(Benzamido)-3-(4-

methylphenyl)propanoic acid, and offers expert analysis to extrapolate the expected spectral

characteristics of the target compound. Detailed experimental protocols for the acquisition of

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also

included.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data. It is important to

note that the NMR and IR data presented are for the N-benzoyl protected derivative. The

expected shifts for the unprotected 3-Amino-3-(4-methylphenyl)propanoic acid are

discussed in the analysis section.

Table 1: ¹H NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Predicted for target

~7.2 (d, J≈8 Hz) Doublet 2H Ar-H (ortho to CH)

~7.1 (d, J≈8 Hz) Doublet 2H Ar-H (meta to CH)

~4.2 (t, J≈7 Hz) Triplet 1H CH-NH₂

~2.7 (d, J≈7 Hz) Doublet 2H CH₂-COOH

~2.3 (s) Singlet 3H Ar-CH₃

Experimental for N-

Benzoyl analog

7.82-7.85 Multiplet 2H Benzoyl Ar-H

7.43-7.55 Multiplet 3H Benzoyl Ar-H

7.32-7.35 Multiplet 2H p-tolyl Ar-H

6.86-6.91 Multiplet 2H p-tolyl Ar-H

5.35-5.43 Multiplet 1H CH-NH

2.88 (dd, J=8.7, 15.6

Hz)
Doublet of Doublets 1H CH₂-COOH

2.75 (dd, J=6.5, 15.5

Hz)
Doublet of Doublets 1H CH₂-COOH

3.72 Singlet 3H OCH₃ (Ester)

12.23 Singlet 1H COOH

Note: The experimental data is for a derivative and includes signals for the benzoyl group and a

methyl ester, which would not be present in the target molecule. The predicted values for the

target compound are based on standard chemical shift tables and analysis of related

structures.

Table 2: ¹³C NMR Data of 3-(Benzamido)-3-(p-tolyl)propanoic acid
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Chemical Shift (δ) ppm Assignment

Predicted for target

~175 COOH

~140 Ar-C (quaternary, attached to CH)

~138 Ar-C (quaternary, attached to CH₃)

~129 Ar-CH (meta)

~127 Ar-CH (ortho)

~50 CH-NH₂

~42 CH₂-COOH

~21 Ar-CH₃

Experimental for N-Benzoyl analog

171.8 COOH

165.3 C=O (Amide)

158.1 Ar-C (quaternary)

134.7 Ar-C (quaternary)

134.4 Ar-C (quaternary)

131.1 Ar-CH

128.1 Ar-CH

127.7 Ar-CH

127.2 Ar-CH

113.5 Ar-CH

55.0 OCH₃ (Ester)

49.4 CH-NH

40.7 CH₂-COOH
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Note: The experimental data is for a derivative and includes signals for the benzoyl group and a

methyl ester. The predicted values for the target compound are based on established literature

values for similar structures.

Table 3: IR Absorption Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

Predicted for target

3400-3200 Strong, Broad N-H stretch (amine)

3300-2500 Very Broad O-H stretch (carboxylic acid)

3000-2850 Medium
C-H stretch (aromatic and

aliphatic)

~1710 Strong C=O stretch (carboxylic acid)

~1600, ~1500 Medium-Weak C=C stretch (aromatic)

~1580 Medium N-H bend (amine)

Experimental for N-Benzoyl

analog

1704 Strong C=O stretch (carboxylic acid)

1628 Strong C=O stretch (amide)

1515 Strong
N-H bend (amide) / C=C

stretch (aromatic)

Note: The experimental data shows the characteristic amide I and amide II bands from the N-

benzoyl group, which would be absent in the free amino acid. The free amino acid would

instead show characteristic primary amine stretches and bends.

Table 4: Mass Spectrometry Data
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m/z Interpretation

Predicted for target

179.09 [M]⁺ (Molecular Ion)

162.09 [M-NH₃]⁺

134.07 [M-COOH]⁺

119.08 [M-CH₂COOH]⁺

91.05 [C₇H₇]⁺ (Tropylium ion)

Note: The predicted fragmentation pattern is based on typical fragmentation of β-amino acids

and aromatic compounds. The molecular weight of 3-Amino-3-(4-methylphenyl)propanoic
acid is 179.22 g/mol .

Spectroscopic Analysis and Interpretation
The N-benzoyl group in the analyzed analog significantly influences the spectroscopic data. In

the ¹H NMR of the free amino acid, the methine proton (CH-NH₂) is expected to shift upfield to

around 4.2 ppm compared to the 5.35-5.43 ppm seen in the amide. The methylene protons

(CH₂-COOH) would likely appear as a doublet around 2.7 ppm. The aromatic protons of the p-

tolyl group would exhibit a cleaner AX or AA'BB' system.

In the ¹³C NMR spectrum, the most significant change for the free amino acid would be the

absence of the amide carbonyl at ~165 ppm and the upfield shift of the benzylic carbon (CH-

NH₂) to around 50 ppm.

The IR spectrum of the free amino acid would be characterized by the presence of N-H

stretching vibrations of the primary amine group in the 3400-3200 cm⁻¹ region and a prominent

N-H bending vibration around 1580 cm⁻¹. The broad O-H stretch of the carboxylic acid would

still dominate a large portion of the spectrum.

The Mass Spectrum of the free amino acid is expected to show a molecular ion peak at m/z

179. Common fragmentation pathways would include the loss of the amino group, the

carboxylic acid group, and cleavage of the benzylic bond to form a stable tropylium ion at m/z

91.
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Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like 3-Amino-3-(4-methylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as the acidic and

amino protons are exchangeable.

Internal Standard: Add a small amount of a suitable internal standard, such as

tetramethylsilane (TMS) for organic solvents or a deuterated standard for aqueous solutions.

Data Acquisition:

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural

abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay may be required. Proton decoupling is typically used

to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact

between the sample and the crystal.

Background Spectrum: Record a background spectrum of the empty ATR accessory.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1270757?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1270757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced via direct infusion or after separation by

liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in

a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like

amino acids. The analysis can be performed in both positive and negative ion modes to

obtain comprehensive information.

Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

is used to determine the accurate mass of the molecular ion and its fragments.

Tandem Mass Spectrometry (MS/MS): To aid in structural elucidation, the molecular ion can

be isolated and fragmented (Collision-Induced Dissociation - CID) to generate a

characteristic fragmentation pattern.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship of the spectroscopic techniques.
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Fig. 1: General workflow for the synthesis and spectroscopic characterization of an organic
compound.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-3-(4-
methylphenyl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1270757#spectroscopic-data-nmr-ir-ms-
of-3-amino-3-4-methylphenyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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